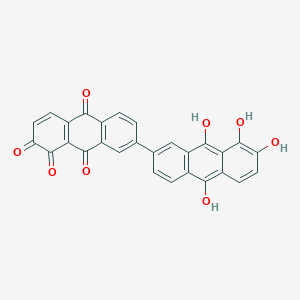

7,7'-Bializarin

Description

Structure

3D Structure

Properties

CAS No. |

6266-47-3 |

|---|---|

Molecular Formula |

C28H14O8 |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

7-(7,8,9,10-tetrahydroxyanthracen-2-yl)anthracene-1,2,9,10-tetrone |

InChI |

InChI=1S/C28H14O8/c29-19-7-5-15-21(27(19)35)25(33)17-9-11(1-3-13(17)23(15)31)12-2-4-14-18(10-12)26(34)22-16(24(14)32)6-8-20(30)28(22)36/h1-10,29,31,33,35H |

InChI Key |

OJMMYRZCFZGFES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C(=O)C(=O)C=C5)C(=C6C(=C2O)C=CC(=C6O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Pathways of 7,7 Bializarin

Chemical Synthesis Approaches for Bianthraquinones

The chemical synthesis of bianthraquinones, particularly those with a specific linkage like the 7,7' bond in 7,7'-Bializarin, presents a significant challenge due to the need for regioselective bond formation. Various strategies have been developed to address this, with oxidative coupling methods being a prominent approach.

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, the synthesis of analogous 7,7'-linked bianthraquinones provides a strong template for a potential synthetic route. One of the most established methods for the formation of aryl-aryl bonds is the Ullmann reaction. sci-hub.seacs.org This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. sci-hub.seorganic-chemistry.org

The first total synthesis of biphyscion, a 7,7'-linked bianthraquinone, utilized an Ullmann coupling as the key step, highlighting its utility in forming this specific linkage. sci-hub.seresearchgate.net The general mechanism involves the reaction of an aryl halide with a copper catalyst. The order of reactivity for the halide is typically Iodine > Bromine > Chlorine. sci-hub.se For the synthesis of a symmetrical bianthraquinone like this compound, a protected 7-halo-alizarin derivative would likely be the starting material.

| Feature | Description | Reference |

| Reaction Type | Reductive coupling of aromatic halides | acs.org |

| Catalyst | Typically finely divided copper or copper(I) salts | sci-hub.seorganic-chemistry.org |

| Substrates | Aryl iodides, bromides, or activated chlorides | sci-hub.se |

| Key Bond Formed | Aryl-Aryl (C-C) | sci-hub.se |

| Application | Synthesis of symmetric and asymmetric biaryls | organic-chemistry.org |

| Example | Total synthesis of the 7,7'-linked bianthraquinone biphyscion | sci-hub.seresearchgate.net |

Improvements to the classical Ullmann reaction have been developed to allow for milder reaction conditions, sometimes through the use of activated copper or palladium-based catalysts. sci-hub.se These advancements could potentially be applied to the synthesis of this compound from an appropriate alizarin (B75676) precursor.

Advanced Computational and Theoretical Investigations of 7,7 Bializarin

Quantum Chemical Characterization of 7,7'-Bializarin

Quantum Theory of Atoms in Molecules (QTAIM) Studies:Topological analysis of the electron density to characterize bonding within this compound has not been documented.

Without access to a dedicated computational chemistry study that has performed these specific quantum mechanical calculations on this compound, it is not possible to generate the scientifically accurate and data-rich article as requested.

Molecular Simulation Techniques for this compound Interactions

Advanced computational methods are pivotal in elucidating the molecular interactions of complex organic compounds like this compound. These in-silico techniques provide a detailed view of how the molecule binds to biological targets, the stability of the resulting complexes, and the energetics of these interactions, offering a powerful complement to experimental studies.

Molecular Docking Studies of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tsijournals.com This method is instrumental in structure-based drug design for searching, designing, and improving potential therapeutic agents by modeling the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. tsijournals.com

Research has employed molecular docking to investigate the potential of this compound as an inhibitor for various protein targets. In one study, this compound (identified by its ZINC database ID, ZINC000004783172) was evaluated as a potential inhibitor of the DNA gyrase subunit B, a crucial enzyme in both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Virtual screening based on molecular docking revealed that this compound exhibited the highest binding energy among several anthraquinones studied, suggesting a strong binding affinity to the DNA gyrase B active site in species such as Escherichia coli, Salmonella enterica, Enterococcus faecalis, and Staphylococcus aureus. researchgate.netnih.gov

Another computational investigation focused on identifying potential inhibitors for the SARS-CoV-2 non-structural protein 12 (NSP12), the viral RNA-dependent RNA polymerase essential for viral replication. jocse.org In this study, this compound emerged as the top-binding ligand with a calculated binding affinity of -11.5 kcal/mol, as determined by AutoDock Vina. jocse.org The docking results indicated that this compound could span the entire active site of NSP12, potentially blocking RNA from binding and thereby inhibiting viral replication. jocse.org

Furthermore, in a study targeting the glutathione (B108866) S-transferase (GST) enzyme of Wuchereria bancrofti, a parasitic worm causing lymphatic filariasis, this compound (also identified as NSC37223) was ranked among the five ligands with the most favorable binding energies. tsijournals.com

These docking studies collectively highlight the versatility of this compound in binding to diverse protein targets, underscoring its potential as a scaffold for developing novel therapeutic agents.

| Target Protein | Organism | Docking Software | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| DNA Gyrase Subunit B | E. coli, S. enterica, E. faecalis, S. aureus | Not Specified in Abstract | Reported as the highest among anthraquinones studied | researchgate.net, nih.gov |

| Non-structural protein 12 (NSP12) | SARS-CoV-2 | AutoDock Vina | -11.5 | jocse.org |

| Glutathione S-transferase (GST) | Wuchereria bancrofti | AutoDock | Identified as one of the top 5 hits (range for top hits: -8.36 to -6.02) | tsijournals.com |

Molecular Dynamics Simulations for this compound Complex Stability and Binding Affinity

Molecular dynamics (MD) simulations offer a more dynamic and detailed perspective on ligand-protein interactions than static docking poses. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex, characterize conformational changes, and provide insights into the binding affinity. nih.govmdpi.com

| Target Protein | Organism(s) | Key Finding | Analyzed Parameters (Typical) | Reference |

|---|---|---|---|---|

| DNA Gyrase Subunit B | E. coli, S. enterica, E. faecalis, S. aureus | Formed stable complexes with the enzyme. | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | researchgate.net, nih.gov |

Free Binding Energy Calculations (e.g., MM-PBSA, MM-GBSA) for this compound Complexes

To further refine the estimation of binding affinity, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are commonly employed. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex with continuum solvation models, offering a balance between computational cost and accuracy that is intermediate between simple docking scores and more rigorous alchemical perturbation methods. nih.govresearchgate.net

The MM-PBSA/GBSA approach calculates the binding free energy (ΔG_bind) by considering the difference in the free energies of the complex, the receptor, and the ligand. This calculation incorporates van der Waals and electrostatic interactions, as well as polar and non-polar contributions to the solvation energy. nih.gov Despite certain approximations, such as the neglect of conformational entropy in many calculations, these methods have been successfully used to rank ligands, rationalize experimental findings, and improve the results of virtual screening. nih.govresearchgate.net

Mechanistic Studies of 7,7 Bializarin in Biological Systems

Glutathione (B108866) S-Transferase (GST) Inhibition Mechanisms by 7,7'-Bializarin

Glutathione S-transferases are a family of enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous toxic compounds. In parasitic helminths like Wuchereria bancrofti, the causative agent of lymphatic filariasis, GSTs are vital for neutralizing oxidative stress and xenobiotics, thereby facilitating the parasite's survival within its host. nih.govcellmolbiol.org Consequently, the inhibition of filarial GSTs represents a promising strategy for the development of new antifilarial drugs. nih.govcellmolbiol.org

While direct in silico screening of this compound against Wuchereria bancrofti Glutathione S-Transferase (WbGST) has not been explicitly detailed in the reviewed literature, computational studies have successfully identified other natural compounds as potential inhibitors of this crucial enzyme. A notable study conducted a virtual screening of various natural anti-filarial compounds against the GSTs of both Wuchereria bancrofti and Brugia malayi. cellmolbiol.org This research provides a framework for how this compound could be evaluated as a potential GST inhibitor.

The in silico approach typically involves molecular docking simulations to predict the binding affinity and interaction patterns of a ligand (in this case, a potential inhibitor) with the active site of a target protein (WbGST). The effectiveness of a compound as an inhibitor is often correlated with its binding energy or docking score, with lower energies and higher scores indicating a more favorable interaction. cellmolbiol.org

In the aforementioned study, compounds such as curcumin, capsaicin, and piperine were identified as having significant binding affinities for WbGST. cellmolbiol.org The binding affinities for a selection of these natural compounds against WbGST are presented in the interactive data table below.

| Compound | Gold Fitness Score |

|---|---|

| Capsaicin | 46.32 |

| Curcumin | 45.83 |

| Geraniol | 41.83 |

| Piperine | 39.76 |

| Strychnine | 33.42 |

Although this compound was not included in this specific screening, its structural classification as an anthraquinone (B42736) suggests it may possess GST inhibitory properties, as other anthraquinone derivatives have been shown to inhibit GST activity.

The active site of GST is composed of a G-site, which binds to the substrate glutathione (GSH), and an adjacent H-site, which accommodates the hydrophobic electrophilic substrate. For an inhibitor to be effective, it must bind with high affinity to one or both of these sites, thereby preventing the binding of the natural substrates.

Molecular docking studies on known inhibitors of WbGST have revealed the key amino acid residues that are crucial for ligand binding. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking with the aromatic rings of the inhibitor.

For instance, the binding of effective natural compounds to the active site of WbGST involves interactions with a specific set of amino acid residues. The characteristics of the active site of WbGST and the crucial residues involved in binding are detailed in the interactive data table below.

| Amino Acid Residue | Role in Binding |

|---|---|

| Arginine (Arg) | Forms hydrogen bonds |

| Tyrosine (Tyr) | Participates in pi-stacking interactions |

| Phenylalanine (Phe) | Contributes to hydrophobic interactions |

| Serine (Ser) | Forms hydrogen bonds |

| Leucine (Leu) | Contributes to hydrophobic interactions |

Given that this compound is an anthraquinone, a class of compounds known to interact with GSTs, it is plausible that it could also form stable complexes within the active site of WbGST. The planar aromatic structure of this compound would be conducive to pi-stacking interactions with aromatic residues like tyrosine and phenylalanine, while its hydroxyl groups could potentially form hydrogen bonds with polar residues in the active site.

The exploration of natural compounds as inhibitors of filarial GSTs is a promising avenue for the development of new antifilarial drugs. cellmolbiol.org The high degree of non-homology between filarial GSTs and their human counterparts makes this enzyme an attractive and specific drug target, potentially minimizing off-target effects.

While the direct inhibitory effect of this compound on WbGST remains to be experimentally validated, the existing in silico data on other natural compounds strongly supports the merit of further investigation. Future research should include:

In Silico Screening: Performing molecular docking and molecular dynamics simulations of this compound with the three-dimensional structure of WbGST to predict its binding affinity and interaction patterns.

In Vitro Enzyme Inhibition Assays: Expressing and purifying recombinant WbGST to experimentally determine the inhibitory activity and kinetics of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its inhibitory potency and selectivity for filarial GST.

Such studies would not only elucidate the potential of this compound as an antifilarial agent but also contribute to a deeper understanding of the molecular mechanisms of GST inhibition, paving the way for the rational design of novel and effective treatments for lymphatic filariasis.

Spectroscopic and Analytical Characterization of 7,7 Bializarin and Its Interactions

Spectroscopic Methodologies for Structural Elucidation

Theoretical spectroscopic methods are invaluable for predicting the spectral characteristics of molecules like 7,7'-Bializarin, aiding in the interpretation of experimental data and confirming its structural integrity.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule, which are specific to its structure and the types of chemical bonds present. mdpi.com Theoretical calculations, often employing Density Functional Theory (DFT), can predict these vibrational frequencies with a high degree of accuracy. mdpi.com By comparing the theoretically calculated spectrum with an experimental one, a detailed assignment of vibrational bands can be achieved, thus confirming the molecular structure. mdpi.com

For a complex molecule like this compound, the FTIR spectrum is expected to show characteristic bands corresponding to its key functional groups. The combination of computational methods with experimental spectroscopy allows for a comprehensive assignment of the observed infrared bands. mdpi.com

Key predicted vibrational modes for the structural components of this compound, based on studies of related anthraquinones like alizarin (B75676), are detailed below. mdpi.comresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on Theoretical Analysis of Alizarin This table is interactive. You can sort and filter the data.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3400-3600 | Corresponds to the stretching of the hydroxyl groups. The exact frequency can be influenced by intra- and intermolecular hydrogen bonding. |

| C-H Stretching | Aromatic C-H | 3000-3100 | Associated with the stretching vibrations of the carbon-hydrogen bonds on the aromatic rings. |

| C=O Stretching | Quinone Carbonyl (C=O) | 1620-1680 | Characteristic strong absorption bands from the two carbonyl groups of the anthraquinone (B42736) core. Hydrogen bonding can shift these frequencies. |

| C=C Stretching | Aromatic Ring | 1450-1600 | Multiple bands corresponding to the stretching vibrations within the aromatic rings of the anthraquinone skeleton. |

| C-O Stretching | Phenolic C-O | 1200-1300 | Relates to the stretching of the carbon-oxygen single bond of the hydroxyl groups. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. unl.edu Theoretical NMR analysis involves calculating the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) using quantum chemical methods. researchgate.net These calculated values serve as a benchmark for assigning the signals in an experimental spectrum, providing definitive evidence for the connectivity and chemical environment of each atom within the molecule. ipb.ptnih.gov

For this compound, theoretical calculations would predict distinct signals for each chemically non-equivalent proton and carbon atom. The symmetry of the molecule influences the number of unique signals. The correlation of these theoretical predictions with experimental data is crucial for unambiguous structural confirmation. researchgate.net

Table 2: Predicted Theoretical ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound This table is interactive. You can sort and filter the data.

| Nucleus Type | Atom Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | H1, H1' | ~12.0 - 13.0 | Protons of hydroxyl groups hydrogen-bonded to the adjacent carbonyl group, leading to significant deshielding. |

| ¹H NMR | H2, H2' | ~7.0 - 7.5 | Proton of the second hydroxyl group. Chemical shift is solvent-dependent. |

| ¹H NMR | H3, H3' | ~7.2 - 7.6 | Aromatic proton adjacent to a hydroxyl group. |

| ¹H NMR | H4, H4' | ~7.8 - 8.2 | Aromatic proton ortho to a carbonyl group, experiencing deshielding effects. |

| ¹H NMR | H5, H5' | ~7.9 - 8.3 | Aromatic proton on the central ring, influenced by both carbonyl groups. |

| ¹H NMR | H6, H6' | ~7.7 - 8.1 | Aromatic proton adjacent to the C7-C7' linkage. |

| ¹³C NMR | C9, C9', C10, C10' | ~180 - 190 | Carbonyl carbons, highly deshielded. |

| ¹³C NMR | C1, C1', C2, C2' | ~150 - 165 | Aromatic carbons bonded to hydroxyl groups. |

| ¹³C NMR | C7, C7' | ~130 - 140 | Aromatic carbons involved in the linkage between the two alizarin units. |

Quantitative Analysis of Molecular Interactions Involving this compound

Understanding how molecules like this compound interact with other chemical species is fundamental in the field of supramolecular chemistry. wikipedia.org These non-covalent interactions govern the formation of larger, organized structures known as host-guest complexes. mdpi.com Quantitative analysis of these interactions often involves determining the binding strength and the stoichiometry of the complex.

The stability of a host-guest complex is quantified by its binding constant (or association constant, Kₐ). A high Kₐ value indicates a strong and stable interaction. mono.net A common method for determining binding constants is through titration experiments, where a solution of the "guest" molecule is incrementally added to a solution of the "host." rsc.orgresearchgate.net

The formation of the complex is monitored by a spectroscopic technique that is sensitive to changes in the chemical environment of the interacting species, such as UV-visible absorption, fluorescence, or NMR spectroscopy. mono.netresearchgate.net The change in the spectroscopic signal (e.g., absorbance or chemical shift) is plotted against the concentration of the added guest to generate a binding isotherm. mono.net This curve is then fitted to a mathematical binding model using non-linear regression analysis to calculate the binding constant. nih.gov For anthraquinone derivatives, their distinct chromophores make them suitable for study by UV-visible spectroscopy. acs.org

Table 3: Representative Binding Constants for Anthraquinone Derivatives in Host-Guest Systems This table is interactive. You can sort and filter the data.

| Host Molecule | Anthraquinone Guest | Solvent | Binding Constant (Kₐ, M⁻¹) | Technique |

|---|---|---|---|---|

| Cationic Pillar chemrxiv.orgarene | Anthracene (B1667546) | Water | 3.4 x 10³ | Fluorescence Spectroscopy |

| Tetracationic Cyclophane | 9,10-Anthraquinone | Organic Media | Varies (High Stability) | UV-vis & NMR Spectroscopy |

Stoichiometry refers to the ratio in which the host and guest molecules combine to form a supramolecular complex (e.g., 1:1, 1:2, or 2:1). mdpi.com Determining the stoichiometry is a critical step before a reliable binding constant can be calculated. rsc.org

The stoichiometry is often determined by analyzing the same titration data used for binding constant determination. The data is fitted to various stoichiometric models, and the model that provides the best fit to the experimental data is considered to be the correct one. researchgate.net For instance, a 1:1 complex involves one host molecule binding to one guest molecule, while a 1:2 complex involves one host binding two guests. chemrxiv.org The choice of the correct stoichiometric model is essential for the accurate quantification of the interaction. rsc.org

Table 4: Common Host-Guest Stoichiometries in Supramolecular Chemistry This table is interactive. You can sort and filter the data.

| Stoichiometry (Host:Guest) | Description | Common Occurrence |

|---|---|---|

| 1:1 | One host molecule binds a single guest molecule. | The most common and simplest binding model in supramolecular chemistry. mono.net |

| 1:2 | One host molecule binds two guest molecules. | Occurs when a host has two distinct binding sites or a large cavity capable of accommodating two guests. |

| 2:1 | Two host molecules cooperate to bind a single guest molecule. | Often seen in capsule-like assemblies where two host molecules form an enclosed cavity for the guest. |

Future Directions and Emerging Research Avenues for 7,7 Bializarin

Development of Novel Synthetic Strategies for 7,7'-Bializarin and Derivatives

The synthesis of complex biaryl compounds like this compound has historically presented challenges, often requiring harsh reaction conditions. wikipedia.org Modern synthetic chemistry, however, offers a toolkit of more efficient and sustainable methods that are being increasingly applied to the synthesis of anthraquinones and their derivatives. springernature.comresearchgate.netthieme.de Future research will likely focus on moving away from traditional methods towards these novel strategies to improve yield, reduce waste, and facilitate the creation of a diverse library of this compound derivatives.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Stille couplings, which are mainstays in biaryl synthesis, could be optimized for the specific substrates required for this compound. Furthermore, palladium-catalyzed C-H activation and carbonylative cyclization offer direct and atom-economical routes to functionalized anthraquinone (B42736) cores that can then be dimerized. thieme.denih.govrsc.orgnih.govrsc.org

Modern Ullmann-Type Couplings: The classic Ullmann reaction, which traditionally uses copper catalysis, has been significantly improved. wikipedia.org Recent advancements involve the use of new catalytic systems, including palladium, gold, and nickel nanoparticles, which allow for milder reaction conditions and broader substrate scope. rsc.org These improved Ullmann homocoupling reactions are prime candidates for the efficient synthesis of symmetric bianthraquinones like this compound. rsc.org

Photocatalysis and Flow Chemistry: Light-driven photocatalysis offers a green and efficient method for various organic transformations. researchgate.netnih.govjnu.edu.cnrsc.orgsciopen.com The use of anthraquinones themselves as photocatalysts is well-documented, and exploring these principles for the synthesis of their dimeric forms is a promising avenue. nih.govsciopen.com Coupling these reactions with continuous-flow systems can enhance safety, control, and scalability, as has been demonstrated for the synthesis of 1-aminoanthraquinone. mdpi.com

The development of these synthetic routes is crucial not only for the efficient production of this compound but also for the systematic generation of derivatives with modified electronic properties, solubility, and biological activity.

Integration of Advanced Computational Approaches for Predictive Modeling of this compound Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in-silico techniques have already proven valuable in identifying its potential as a DNA gyrase B inhibitor through molecular docking and molecular dynamics simulations. nih.gov The future in this area lies in expanding the use of these and other computational methods to create robust predictive models of its behavior.

Emerging computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of this compound derivatives and evaluating their biological activity, QSAR models can be developed. These models use machine learning algorithms to correlate specific structural features with activity, enabling the rational design of more potent and selective compounds. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govdovepress.comugm.ac.idyoutube.comrsc.org A pharmacophore model for this compound's interaction with DNA gyrase could be used to screen large virtual libraries for new compounds with similar activity profiles, potentially with different chemical scaffolds. nih.govnih.govdovepress.com

Predictive Toxicology: A significant hurdle in drug development is unforeseen toxicity. frontiersin.orgfrontiersin.org Computational models can predict potential toxicological liabilities, such as mutagenicity, carcinogenicity, or endocrine disruption, based on the chemical structure. nih.govresearchgate.net Applying these predictive toxicology models early in the research process can help prioritize safer lead compounds for further development. frontiersin.org

Quantum Chemical Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) can provide deep insights into the electronic structure and photophysical properties of this compound. researchgate.net This is particularly relevant for understanding its potential in applications like photocatalysis or as a fluorescent probe. researchgate.net

The synergy between these computational tools will allow for a more efficient and informed exploration of this compound's chemical space, accelerating the discovery of new applications and optimizing its properties for specific functions.

Exploration of Diverse Enzymatic and Receptor Target Interactions for this compound (beyond DNA gyrase and GST)

While the interaction of this compound with DNA gyrase B is a key finding, the broader biological activity profile of this compound remains largely unexplored. nih.gov Many anthraquinone derivatives are known to interact with a wide array of biological targets. For instance, various anthraquinone dimers have demonstrated significant cytotoxicity against cancer cell lines, suggesting interactions with multiple cellular pathways. nih.gov Therefore, a crucial future direction is the systematic screening of this compound against a diverse panel of enzymes and receptors to uncover new therapeutic possibilities.

Potential target classes for investigation include:

Protein Kinases: This family of enzymes plays a central role in cell signaling and is a major target class in oncology. The planar, aromatic structure of this compound makes it a plausible candidate for an ATP-competitive kinase inhibitor.

Nuclear Receptors: These receptors are involved in regulating gene expression in response to ligand binding. Some anthraquinones are known to modulate their activity. Investigating this compound's effect on key nuclear receptors could reveal applications in metabolic diseases or cancer.

Other Topoisomerases: Given its activity against DNA gyrase (a type II topoisomerase), evaluating its effect on human topoisomerases I and II is a logical and important step, as these are validated targets for cancer chemotherapy.

G-Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast number of physiological processes. Screening this compound against a panel of GPCRs, such as the Takeda G-protein-coupled receptor 5 (TGR5), could identify unexpected signaling activities. rsc.org

High-throughput screening campaigns, coupled with affinity chromatography and other biophysical methods, will be instrumental in identifying new binding partners for this compound and its derivatives. nih.gov

Harnessing Supramolecular Principles for Functional this compound-Based Materials

The rigid, planar, and electron-rich structure of this compound makes it an excellent building block for the construction of functional materials through supramolecular assembly. This bottom-up approach relies on non-covalent interactions (e.g., π-π stacking, hydrogen bonding) to organize molecules into ordered architectures with emergent properties.

Future research in this domain could focus on:

Organic Electronics: The extended π-system of this compound suggests potential for use as an organic semiconductor. By controlling its self-assembly on surfaces, it may be possible to create thin films for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Chemosensors: By functionalizing the this compound core with specific recognition motifs, it could be developed into a chemosensor. researchgate.netscispace.com The binding of a target analyte (e.g., a metal ion or an anion) could induce a change in the fluorescence or color of the molecule, allowing for visual or spectroscopic detection. researchgate.netscispace.commdpi.com

Liquid Crystals: The rigid, anisotropic shape of the molecule is conducive to the formation of liquid crystalline phases. mdpi.com The development of this compound-based liquid crystals could lead to new materials for displays and photonic devices. mdpi.com

Metal-Organic Frameworks (MOFs): The hydroxyl groups on the alizarin (B75676) moieties can act as coordination sites for metal ions. This opens up the possibility of using this compound as an organic linker to construct porous MOFs for applications in gas storage, separation, or catalysis.

This research avenue seeks to leverage the intrinsic molecular properties of this compound to create advanced materials with tailored functions.

Cross-Disciplinary Research at the Interface of Chemical Synthesis and Molecular Biology for this compound

The most profound insights into the function of this compound will likely emerge from research that tightly integrates chemical synthesis and molecular biology. This synergistic approach allows for a cycle of design, synthesis, and biological evaluation that can rapidly advance our understanding of the molecule's mechanism of action and potential applications.

Key cross-disciplinary strategies include:

Development of Molecular Probes: Synthetic chemists can create derivatives of this compound that are tagged with fluorescent dyes or affinity labels (e.g., biotin). These molecular probes can then be used by molecular biologists to visualize the subcellular localization of the compound or to identify its protein binding partners within a cell.

Structure-Activity Relationship (SAR) Studies: A close collaboration is required to systematically synthesize a series of this compound analogs and then test their activity in specific biological assays. This iterative process is fundamental to identifying the key structural features responsible for its biological effects and for optimizing lead compounds.

Target Validation: Once a potential new biological target is identified (as in section 7.3), molecular biology techniques such as genetic knockdown (e.g., RNAi or CRISPR) or protein overexpression can be used to validate that the observed cellular effects of this compound are indeed mediated through this target.

Biosynthetic Engineering: In the long term, it may be possible to elucidate the natural biosynthetic pathway of bianthraquinones and engineer microorganisms to produce novel derivatives, combining the power of synthetic biology with chemical synthesis.

This interface of chemistry and biology is a powerful engine for discovery, transforming a molecule from a laboratory curiosity into a tool for understanding complex biological systems or a lead for new therapeutic agents.

Methodological Advancements in the Study of Complex Anthraquinone Systems, Including this compound

The analysis of this compound and its derivatives, especially within complex biological matrices or as part of functional materials, requires sophisticated analytical techniques. Future progress will depend on the continued development and application of advanced methodologies for their separation, detection, and characterization.

Important methodological advancements include:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) with advanced detection methods is essential for analyzing complex mixtures. springernature.comnih.goviosrjournals.orgijpsjournal.com Techniques like HPLC-Mass Spectrometry (LC-MS) and HPLC-Diode Array Detection (LC-DAD) provide both separation and structural information, which is crucial for metabolite identification or quality control of herbal products containing anthraquinones. springernature.comnih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) allows for the precise determination of elemental composition, which is invaluable for identifying unknown derivatives or metabolites of this compound. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion.

In-Situ Spectroscopic Methods: Techniques that allow for the study of this compound in its native environment, such as in-situ NMR or fluorescence spectroscopy, can provide dynamic information about its interactions with biological targets or its assembly into supramolecular structures.

Development of Biosensors: The creation of specific biosensors for the detection of this compound or related anthraquinones could have applications in environmental monitoring or pharmacokinetic studies. semanticscholar.orgrsc.org These could be based on electrochemical or optical principles, potentially using antibodies or enzymes as the recognition element. semanticscholar.orgrsc.org

These advanced analytical methods will provide the high-quality data needed to support all other avenues of this compound research, from synthetic chemistry to molecular biology and materials science.

Q & A

Basic: What are the recommended protocols for synthesizing 7,7'-Bializarin with high purity, and how can reproducibility be ensured?

Answer:

Synthesis of this compound typically involves condensation reactions under controlled conditions. A standard protocol includes:

- Reagent preparation : Use anhydrous solvents (e.g., dimethylformamide) to avoid side reactions.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

- Purification : Column chromatography with silica gel or recrystallization in ethanol-water mixtures ensures purity >95%.

- Validation : Confirm structure via -NMR (expected aromatic proton signals at δ 6.8–7.2 ppm) and mass spectrometry (parent ion matching molecular formula ) .

For reproducibility, document detailed parameters (temperature, solvent ratios, catalyst concentrations) and adhere to IUPAC guidelines for reporting .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- UV-Vis spectroscopy : Identify absorption maxima (~430 nm for quinone structures) to confirm electronic transitions .

- FT-IR : Detect carbonyl (C=O) stretching vibrations (~1670 cm) and hydroxyl (-OH) groups (~3400 cm) .

- HPLC-DAD : Use a C18 column with a methanol-water gradient (70:30) for retention time consistency .

- X-ray crystallography (if crystalline): Resolve molecular packing and confirm stereochemistry .

Basic: What are the primary research applications of this compound in enzymatic studies?

Answer:

this compound is studied for:

- Enzyme inhibition : Binding assays with SARS-CoV-2 NSP12 polymerase, analyzed via fluorescence quenching or surface plasmon resonance (SPR) .

- Redox activity : Electrochemical methods (cyclic voltammetry) quantify its electron-transfer capacity in biological systems .

- Metal chelation : Spectrophotometric titration with Fe or Cu to assess complex formation .

Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s binding mechanisms with viral proteins?

Answer:

Stepwise methodology :

System setup :

- Obtain protein structure (e.g., NSP12 from PDB) and ligand coordinates (optimized via Gaussian 09 at B3LYP/6-31G* level).

- Solvate the complex in a TIP3P water box using GROMACS .

Force field selection : Apply CHARMM36 or AMBER for protein-ligand interactions .

Simulation parameters :

- Run equilibration (NVT and NPT ensembles) followed by 100 ns production MD.

- Use Berendsen thermostat (τ = 0.1 ps) and Parrinello-Rahman barostat .

Analysis :

- Calculate binding free energy via MM/PBSA.

- Visualize hydrogen bonds and hydrophobic contacts using UCSF Chimera .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Address discrepancies through:

- Meta-analysis : Aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity .

- Experimental validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4, 37°C for enzymatic tests) .

- Structural analysis : Compare crystallographic data or docking poses to identify conformational variations impacting activity .

Advanced: What experimental design principles optimize this compound’s bioactivity assessments?

Answer:

Key considerations:

- Dose-response curves : Use 8–10 concentrations (0.1–100 μM) to determine IC values via nonlinear regression .

- Controls : Include positive (e.g., remdesivir for antiviral assays) and solvent controls to normalize background noise .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes (Cohen’s d) .

- Blinding : Randomize sample processing to minimize bias .

Advanced: How can researchers ensure reproducibility in this compound synthesis across laboratories?

Answer:

Implement:

- Standard operating procedures (SOPs) : Detail reaction scales, purification thresholds, and analytical acceptance criteria .

- Inter-lab validation : Share batches with independent labs for cross-verification of purity (HPLC) and bioactivity (e.g., IC) .

- Open data : Publish raw NMR spectra, chromatograms, and crystallographic files in repositories like Zenodo .

Advanced: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in cell-based assays?

Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC and Hill slopes .

- Time-course analysis : Use mixed-effects models to account for variability in longitudinal data .

- Multivariate analysis : Principal component analysis (PCA) identifies confounding variables (e.g., cell passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.